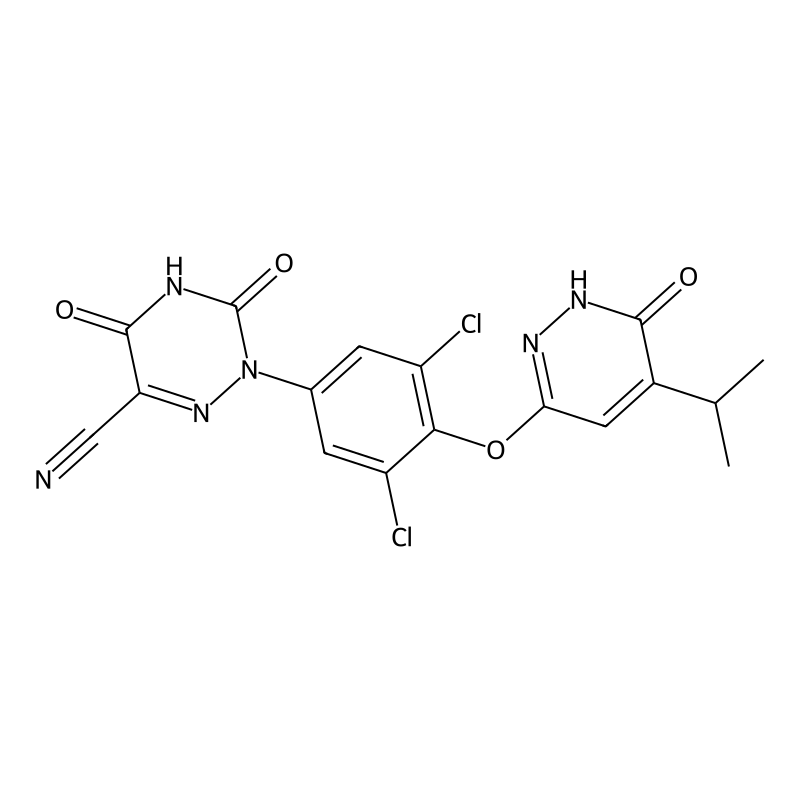Resmetirom

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Mechanism of Action
Resmetirom belongs to a class of drugs called thyroid hormone receptor beta (THR-β) agonists. THR-β is a receptor protein found in various tissues, including the liver. Studies suggest that activating THR-β with agonists like Resmetirom may influence several pathways involved in NASH progression. These pathways include:
- Regulation of bile acid synthesis and transport: Resmetirom might promote the production and flow of bile, which helps eliminate excess cholesterol and toxins from the liver [1].
- Reduction of inflammation: Activation of THR-β may have anti-inflammatory effects, potentially reducing liver cell damage [1].
- Improvement of insulin sensitivity: Resmetirom could improve the body's ability to utilize insulin, potentially reducing fat storage in the liver [1].
Source
[1] Madrigal Pharmaceuticals Announces EMA Validation of its Marketing Authorization Application for Resmetirom for the Treatment of NASH/MASH with Liver Fibrosis
Clinical Trials
Extensive clinical trials are evaluating the safety and efficacy of Resmetirom for NASH treatment. The pivotal Phase 3 MAESTRO-NASH trial is the first to achieve both primary endpoints of reducing liver fibrosis and resolving NASH based on liver biopsy analysis [2]. This trial design meets the efficacy standard set by regulatory agencies for approving new NASH therapies [2].
Additional Phase 3 studies are ongoing to assess the long-term safety and effects of Resmetirom on NASH progression.
Source
[2] Madrigal Pharmaceuticals Completes Submission of New Drug Application Seeking Accelerated Approval of Resmetirom for the Treatment of NASH with Liver Fibrosis
Resmetirom is a novel small molecule compound, chemically identified as C₁₇H₁₂Cl₂N₆O₄, that acts as a selective agonist for the thyroid hormone receptor beta (THR-β). It has garnered significant attention due to its therapeutic potential in treating liver diseases, particularly nonalcoholic steatohepatitis (NASH), which is characterized by liver inflammation and fat accumulation without alcohol consumption. Resmetirom functions by promoting lipophagy and enhancing hepatic fatty acid β-oxidation, leading to a reduction in liver fat content and improved metabolic profiles in patients with NASH .
NASH is characterized by an accumulation of fat and inflammation in the liver. In this disease state, THR-β function is impaired, leading to reduced mitochondrial activity and fatty acid breakdown []. Resmetirom, by activating THR-β in the liver, helps restore these functions, promoting fat breakdown and reducing inflammation []. Phase 3 clinical trials (MAESTRO-NASH) demonstrated that Resmetirom improved liver fat content and fibrosis compared to placebo [].
The synthesis of resmetirom has been explored through various chemical pathways that typically involve the construction of its complex ring structures. While specific synthetic routes are not detailed in the available literature, it generally includes multi-step organic reactions involving halogenation, coupling reactions, and functional group modifications to achieve the final compound. The precise methodologies remain proprietary or unpublished in detail but are essential for producing high-purity resmetirom suitable for clinical use.
Resmetirom has been primarily developed for the treatment of NASH and has received FDA approval as the first medication specifically indicated for this condition. Its application extends beyond NASH as it may also be beneficial in other metabolic disorders related to lipid metabolism and liver function. Clinical trials have shown promising results regarding its safety and efficacy profile, making it a significant advancement in hepatology .
Interaction studies involving resmetirom have focused on its pharmacokinetics and potential drug-drug interactions. Resmetirom is known to be a substrate of organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are critical for hepatic uptake. It also interacts with cytochrome P450 enzymes; thus, co-administration with strong inhibitors of CYP2C8 can lead to increased plasma concentrations of resmetirom, raising concerns about adverse effects . Additionally, studies indicate that resmetirom may increase the exposure of other drugs metabolized by CYP2C8, necessitating careful monitoring when used concurrently with such medications .
Resmetirom is unique among thyroid hormone receptor agonists due to its selective action on THR-β and its specific application in treating liver diseases. Below are some similar compounds along with a brief comparison:
| Compound Name | Structure Features | Primary Use | Key Differences |
|---|---|---|---|
| Thyroid Hormone | Natural hormone | Thyroid hormone replacement | Non-selective; affects both THR-α and THR-β |
| Levothyroxine | Synthetic T4 | Hypothyroidism treatment | Primarily T4; less selective action |
| Eprotirome | Selective THR-β agonist | Dyslipidemia | Less specificity than resmetirom |
| MGL-3623 | Metabolite of resmetirom | Investigational for NASH | Lower potency than resmetirom |
Resmetirom's distinctiveness lies in its targeted approach towards liver fat reduction while minimizing cardiovascular risks associated with broader thyroid hormone modulation.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Livertox Summary
Drug Classes
KEGG Target based Classification of Drugs
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A2 (THRB) [HSA:7068] [KO:K08362]
Other CAS
Wikipedia
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
2: Taub R, Chiang E, Chabot-Blanchet M, Kelly MJ, Reeves RA, Guertin MC, Tardif








